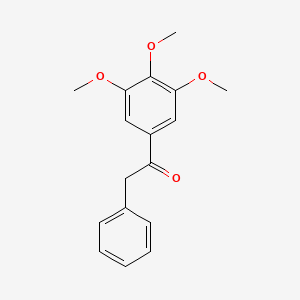
3,4,5-Trimethoxydeoxybenzoin
Cat. No. B8364703
M. Wt: 286.32 g/mol
InChI Key: BYNZYTUCZCWTNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05952355
Procedure details


Substantially the same procedure as in Process 1 of Example 48 was repeated using 3,4,5-trimethoxybenzaldehyde (3.92 g) and benzylmagnesium bromide (2.0 M diethyl ether solution, 23 ml) to give 3,4,5-trimethoxydeoxybenzoin (3.51 g).

Name
benzylmagnesium bromide
Quantity
23 mL
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=[O:7].[CH2:15]([Mg]Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[CH3:14][O:13][C:9]1[CH:8]=[C:5]([C:6]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[O:7])[CH:4]=[C:3]([O:2][CH3:1])[C:10]=1[O:11][CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.92 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=O)C=C(C1OC)OC
|
Step Two
|
Name
|
benzylmagnesium bromide
|
|
Quantity
|
23 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)[Mg]Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C(=O)CC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.51 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
